molecular formula C11H17NO B2806027 (2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine CAS No. 2248174-94-7

(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine

Cat. No.: B2806027
CAS No.: 2248174-94-7
M. Wt: 179.263
InChI Key: JBUZRYQJIVIHBE-VIFPVBQESA-N
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Description

(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an amine group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxy-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be achieved using chiral chromatography or crystallization methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine: The enantiomer of the compound with opposite stereochemistry.

    2-(2-Methoxy-5-methylphenyl)ethanamine: A structurally similar compound with an ethanamine backbone.

    2-(2-Methoxy-5-methylphenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-(2-methoxy-5-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUZRYQJIVIHBE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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